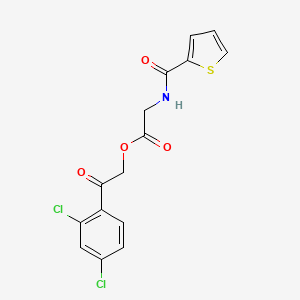![molecular formula C18H21ClO3 B3935928 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935928.png)
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Descripción general
Descripción
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, which helps to lower blood pressure and reduce the workload on the heart. In recent years, there has been a growing interest in the scientific research applications of Bisoprolol, particularly in the areas of cardiovascular disease and drug development.
Mecanismo De Acción
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene works by blocking the effects of adrenaline on the heart and blood vessels. Adrenaline is a hormone that is released by the body in response to stress or exercise, and it can increase heart rate and blood pressure. By blocking the effects of adrenaline, 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene helps to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has a number of biochemical and physiological effects on the body. It can help to reduce heart rate, blood pressure, and cardiac output, which can help to reduce the workload on the heart. It can also help to improve the efficiency of the heart, by reducing the amount of oxygen that is required to pump blood through the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has a number of advantages for use in lab experiments. It has a well-established mechanism of action, which makes it a useful tool for studying the effects of beta-blockers on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is that it can have a number of side effects, including dizziness, fatigue, and nausea. This can make it difficult to use in certain experiments, particularly those that require precise measurements or fine motor skills.
Direcciones Futuras
There are a number of future directions for research on 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the development of new beta-blocker drugs based on the structure of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. Researchers are exploring ways to modify the structure of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene to improve its selectivity and efficacy, and to reduce its side effects.
Another area of interest is the use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in combination with other drugs for the treatment of cardiovascular disease. Researchers are exploring the use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in combination with other beta-blockers, as well as with other types of drugs, to improve the effectiveness of treatment for conditions such as heart failure and hypertension.
Conclusion:
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is a beta-blocker medication that has a number of scientific research applications, particularly in the areas of cardiovascular disease and drug development. Its well-established mechanism of action and relative ease of synthesis make it a useful tool for studying the effects of beta-blockers on the body. While it has some limitations, such as its potential side effects, ongoing research is exploring ways to improve its effectiveness and reduce its side effects, which may lead to new treatments for a range of cardiovascular conditions.
Aplicaciones Científicas De Investigación
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been the subject of numerous scientific studies and research projects in recent years. One area of interest has been its potential use in the treatment of cardiovascular disease, including heart failure and hypertension. Studies have shown that 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene can help to reduce the risk of heart failure in patients with left ventricular dysfunction, as well as improve the symptoms of angina.
Another area of research has been the use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in drug development. 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have a high degree of selectivity for beta-1 adrenoceptors, which has made it an attractive target for drug development. Researchers have been exploring the use of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene as a template for the development of new beta-blocker drugs with improved selectivity and efficacy.
Propiedades
IUPAC Name |
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-16-7-4-5-8-17(16)21-11-6-12-22-18-13-14(2)9-10-15(18)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIKIGEARIMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935847.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3935857.png)

![3-hydroxy-1-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3935872.png)
![N-[4-(benzyloxy)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3935879.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935883.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935894.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3935902.png)
![2-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3935903.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935906.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B3935909.png)
![N-[2-(acetylamino)phenyl]-2-{methyl[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}acetamide](/img/structure/B3935913.png)
![3-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935926.png)